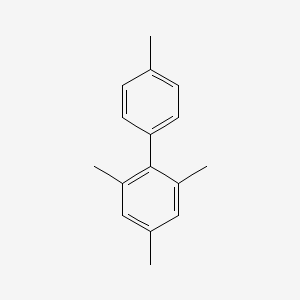

2,4,4',6-Tetramethylbiphenyl

Description

Contextualization of Biphenyl (B1667301) Derivatives in Contemporary Organic Chemistry

Biphenyls, which consist of two phenyl rings linked by a single carbon-carbon bond, represent a fundamental and highly significant structural motif in organic chemistry. researchgate.netbiosynce.com Their rigid backbone is a key component in a vast array of functional materials and biologically active molecules. biosynce.comtandfonline.com In materials science, biphenyl derivatives are integral to the development of liquid crystals used in display technologies (LCDs) and as fluorescent layers in organic light-emitting diodes (OLEDs). biosynce.com In medicinal chemistry, the biphenyl scaffold is present in numerous drugs, demonstrating a wide range of pharmacological activities including antihypertensive, anti-inflammatory, and antifungal properties. tandfonline.com

The synthesis of these important molecules is a cornerstone of modern organic chemistry. Classic methods like the copper-catalyzed Ullmann coupling of aryl halides have long been employed. biosynce.comresearchgate.net More recently, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable for their high efficiency, mild reaction conditions, and tolerance of diverse functional groups, enabling the construction of complex and substituted biphenyls. biosynce.comnih.gov

Significance of Methyl Substitution Patterns in Biphenyl Systems for Academic Inquiry

The substitution pattern on the biphenyl framework dramatically influences its physical, chemical, and biological properties. Methyl substitutions, in particular, are of significant academic interest due to their dual electronic and steric effects. While methyl groups are weakly electron-donating, their primary impact in multi-substituted systems is steric.

When bulky groups, such as methyl groups, are placed at the ortho positions (the positions adjacent to the inter-ring bond), they create significant steric hindrance. This crowding restricts the free rotation around the central C-C single bond. wikipedia.org If the substitution pattern is appropriate, this restricted rotation gives rise to a phenomenon known as atropisomerism, where the molecule becomes chiral due to the non-planar arrangement of the two rings. wikipedia.orgnih.gov These stable, non-interconverting rotational isomers (rotamers) are a form of axial chirality and can be isolated as separate enantiomers. wikipedia.org The energy barrier required to overcome this rotational hindrance determines the stability of the atropisomers; a commonly accepted threshold for isolable atropisomers at a given temperature is a half-life of interconversion greater than 1000 seconds. wikipedia.org The study of methyl-substituted biphenyls is therefore crucial for understanding and harnessing this unique form of stereoisomerism for applications in areas like asymmetric catalysis. acs.org

Overview of the Research Landscape for Highly Substituted Biphenyls

Research into highly substituted biphenyls, especially those with multiple ortho substituents like 2,4,4',6-tetramethylbiphenyl, focuses on several key areas. A primary challenge is their synthesis. The steric hindrance that makes these molecules interesting also complicates their formation. nih.govuky.edu Consequently, a major research thrust is the development and optimization of robust coupling reactions, such as Suzuki and Ullmann couplings, that can function effectively with sterically demanding substrates to produce these hindered biaryls in good yields. nih.govthieme-connect.com

A second significant area of research is the study of their unique stereochemical properties. For asymmetrically substituted compounds, the presence of stable atropisomers necessitates methods for their separation (resolution) and the determination of their absolute configuration. acs.org The high rotational barriers in these systems are of fundamental interest for physical organic chemists studying conformational dynamics.

Finally, the application of highly substituted, axially chiral biphenyls is a vibrant field. They are famously used as chiral ligands in asymmetric catalysis, where their defined three-dimensional structure can induce high levels of stereoselectivity in chemical reactions. While research on symmetrically substituted tetramethylbiphenyls like 2,2',6,6'-tetramethylbiphenyl (B15387207) and its derivatives is more common, particularly in polymer science acs.orgchemicalbook.com, the landscape for asymmetrically substituted isomers like this compound is less explored, presenting opportunities for new discoveries. The documented use of this compound as a precursor for creating tetracarboxylic acids for metal-organic frameworks indicates its utility as a specialized building block. rsc.org

Research Findings on this compound

Detailed public-domain research focused exclusively on this compound is limited. However, its structure and documented use as a synthetic intermediate allow for a thorough scientific discussion.

Structure and Properties

This compound possesses an unsymmetrical substitution pattern with a 2,6-dimethylphenyl group attached to a 4-methylphenyl (p-tolyl) group. The key structural feature is the presence of three methyl groups in ortho positions relative to the biphenyl linkage (at C2, C6, and C2' or C6'). This high degree of ortho substitution imposes severe steric hindrance, forcing the two phenyl rings into a non-planar, twisted conformation with a large dihedral angle. This restricted rotation is expected to create a high energy barrier to racemization, making this compound a molecule that exhibits stable atropisomerism.

| Property | Value / Description | Reference |

|---|---|---|

| Molecular Formula | C16H18 | rsc.org |

| Molecular Weight | 210.32 g/mol | rsc.org |

| Atropisomerism | Exhibits stable axial chirality due to three ortho-methyl substituents causing restricted rotation. | Structural Inference |

| Synthetic Utility | Can be oxidized to [1,1'-biphenyl]-2,4,4',6-tetracarboxylic acid, a ligand for metal-organic frameworks. | rsc.org |

Synthesis

While a specific, optimized synthesis for this compound is not widely published, its construction can be achieved through established cross-coupling methodologies for sterically hindered biaryls. The Suzuki-Miyaura coupling is a prime candidate. A plausible route would involve the palladium-catalyzed reaction between a derivative of 2,4,6-trimethylbenzene (mesitylene) and a derivative of 4-methylbenzene (toluene).

For example, the coupling of 2-bromo-1,3,5-trimethylbenzene with 4-methylphenylboronic acid would yield the target compound.

| Reaction Name | Reactants | Catalyst/Conditions | General Applicability |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide + Arylboronic Acid | Palladium Catalyst (e.g., Pd(PPh3)4), Base | High yields, mild conditions, excellent for hindered systems. nih.govuky.edu |

| Ullmann Coupling | Aryl Halide + Aryl Halide | Copper powder/bronze, High Temperature | Classic method, often requires harsh conditions and gives lower yields for hindered systems compared to Suzuki coupling. nih.govthieme-connect.com |

One documented reaction involving this compound is its oxidation to produce [1,1'-biphenyl]-2,4,4',6-tetracarboxylic acid. rsc.org In this procedure, the tetramethylbiphenyl is refluxed with potassium permanganate (B83412) (KMnO₄) in an aqueous solution to convert the four methyl groups into carboxylic acid groups, yielding the tetra-acid ligand. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C16H18 |

|---|---|

Molecular Weight |

210.31 g/mol |

IUPAC Name |

1,3,5-trimethyl-2-(4-methylphenyl)benzene |

InChI |

InChI=1S/C16H18/c1-11-5-7-15(8-6-11)16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3 |

InChI Key |

UDLFZSMUCCUOOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=C(C=C2C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,4 ,6 Tetramethylbiphenyl and Analogous Systems

Cross-Coupling Strategies for Biaryl Bond Formation

Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds, and the creation of biaryls is one of their most prominent applications. Transition metal catalysts, primarily palladium and nickel, are central to these transformations.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide catalyzed by a palladium(0) complex, is a premier method for biaryl synthesis due to its mild reaction conditions and high functional group tolerance. yonedalabs.com For sterically hindered systems, the choice of ligand on the palladium catalyst is critical to achieving high yields. nih.gov

Research has shown that specific palladium catalysts are highly effective for the synthesis of 2,4,4',6-tetramethylbiphenyl. For instance, the use of a [PdCl2(NHC)] (NHC = N-heterocyclic carbene) catalyst system at room temperature has been reported to produce the target compound in good yield. rsc.org In one procedure, the coupling of 2-chloro-1,3,5-trimethylbenzene (mesityl chloride) with 4-methylphenylboronic acid using a palladium-NHC catalyst afforded this compound with an 82% yield. rsc.org The general conditions for such reactions often involve a palladium source, a phosphine (B1218219) or NHC ligand, and a base in an appropriate solvent. yonedalabs.comgre.ac.uk

The synthesis of sterically hindered polychlorinated biphenyl (B1667301) (PCB) derivatives highlights the superiority of the Suzuki-Miyaura coupling over older methods. In a comparative study, Suzuki coupling using a catalyst system of Pd(dba)₂ and 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) gave significantly better yields (65–98%) compared to the Ullmann reaction (20–38%) for hindered biaryls. nih.gov This demonstrates the power of modern catalyst systems in overcoming the steric challenges inherent in synthesizing compounds like this compound. nih.govresearchgate.net

Table 1: Examples of Palladium-Catalyzed Synthesis of Substituted Biaryls

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-1,3,5-trimethylbenzene | 4-Methylphenylboronic acid | [PdCl₂(NHC)] / NaOMe | This compound | 82 | rsc.org |

| Aryl Halides | Arylboronic Acids | Pd(dba)₂ / SPhos | Sterically Hindered PCBs | 65-98 | nih.gov |

Nickel-catalyzed cross-coupling reactions offer a cost-effective alternative to palladium-based systems for the synthesis of biaryls. organic-chemistry.orgrsc.org These reactions can be particularly useful for coupling aryl chlorides, which are often less reactive than the corresponding bromides or iodides. organic-chemistry.org

A method for preparing tetramethyl biphenyls involves the nickel-catalyzed coupling of a xylene halide with a corresponding dimethylbenzene magnesium halide (a Grignard reagent). google.com The reaction proceeds in an organic solvent, and the catalyst can be a novel organic nickel complex that shows high efficiency and selectivity. The general reaction involves forming the Grignard reagent from a xylene halide and magnesium, which then undergoes a nickel-catalyzed coupling to yield the tetramethyl biphenyl. google.comgoogle.com While specific yield data for this compound using this exact method is not detailed, the approach is presented as a general and efficient route to this class of compounds. google.com

The classical Ullmann reaction involves the copper-catalyzed homocoupling of two aryl halides to form a symmetric biaryl. organic-chemistry.org This reaction typically requires high temperatures and an excess of copper. organic-chemistry.org While foundational, the classical Ullmann coupling often gives lower yields for sterically hindered substrates compared to modern cross-coupling methods. nih.gov For instance, in the synthesis of hindered PCBs, Ullmann coupling yields were only in the 20-38% range. nih.gov

Modern modifications, sometimes referred to as "Ullmann-type" reactions, have improved the scope and conditions of this transformation. A significant advance has been the development of a solvent-free method using a high-speed ball milling technique for the biarylation of 2-iodonitrobenzene, which resulted in a quantitative yield without the need for additional copper or solvent. nih.gov For unsymmetrical biaryls, intramolecular Ullmann coupling strategies have been developed, using a template to bring the two different aryl halide moieties into proximity, followed by cleavage of the template. rsc.org However, for sterically demanding substrates like this compound, the presence of electron-donating methyl groups in the ortho positions makes the Ullmann coupling a less favorable approach, with very low yields expected. tandfonline.com

Nickel-Catalyzed Coupling Reactions

Oxidative Coupling Approaches

Oxidative coupling represents an alternative strategy for forming C-C bonds directly from C-H bonds, avoiding the need to pre-functionalize the aromatic rings with halides or organometallic groups. mpg.de These reactions utilize a metal catalyst and an oxidant to facilitate the union of two aromatic rings.

The oxidative coupling of phenols using reagents like potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) or iron(III) chloride (FeCl₃) is a well-established method for producing biphenyldiols. jraic.com This approach could theoretically be applied to precursors of this compound. Similarly, the oxidative coupling of N,N-dialkylarylamines induced by reagents such as antimony pentachloride (SbCl₅) can produce N,N,N',N'-tetraalkylbenzidines, which are structurally analogous to tetramethylbiphenyls. semanticscholar.org While these methods provide a pathway to substituted biaryl systems, their direct application to synthesize the non-phenolic, non-amino this compound would require subsequent de-functionalization steps. The development of catalytic systems for the direct oxidative coupling of simple arenes often faces challenges in controlling regioselectivity, especially in heterocoupling reactions. nih.gov

Functional Group Transformations and Precursor Synthesis

The synthesis of this compound and its analogs often relies on the preparation of suitably functionalized precursors, which are then used in the key biaryl bond-forming step.

The introduction of a halogen atom onto an aromatic ring is a crucial first step in many cross-coupling strategies, as it provides the necessary electrophilic partner for the reaction. thermofisher.comorgsyn.org For the synthesis of this compound via Suzuki-Miyaura coupling, precursors like 2-chloro-1,3,5-trimethylbenzene (from the halogenation of mesitylene) and 4-bromotoluene (B49008) (from the bromination of toluene) are required.

The regioselective halogenation of electron-rich biphenyls and other aromatic compounds is a key transformation. researchgate.net Various reagents can be employed, such as N-bromosuccinimide (NBS) or bromine (Br₂) for bromination. orgsyn.orgresearchgate.net For challenging substrates, more powerful electrophilic halogenating agents like Et₂SBr•SbCl₅Br (BDSB) have been developed to achieve high regioselectivity where other sources fail. orgsyn.org Once halogenated, these precursors can be converted into other reactive intermediates. For example, an aryl halide can be transformed into an organoboron compound (for Suzuki coupling) or a Grignard reagent (for nickel-catalyzed coupling). yonedalabs.comgoogle.com

Furthermore, functional groups on the biphenyl skeleton itself can be transformed. For example, this compound can be oxidized using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) to yield [1,1'-biphenyl]-2,4,4',6-tetracarboxylic acid, demonstrating a post-synthesis derivatization. rsc.org Similarly, the selective oxidation of bimesityl (B1605842) (2,2',4,4',6,6'-hexamethylbiphenyl) can lead to related dicarboxylic acids, which are important monomers for polymers. tandfonline.comtandfonline.com These transformations highlight the utility of the tetramethylbiphenyl core as a scaffold for creating more complex molecules.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-1,3,5-trimethylbenzene |

| 4-Methylphenylboronic acid |

| 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Sodium methoxide |

| 4-Chlorobiphenyl |

| 4-Chlorophenylboronic acid |

| Iodobenzene |

| Potassium phosphate (B84403) (K₃PO₄) |

| Xylene halide |

| Dimethylbenzene magnesium halide |

| 2-Iodonitrobenzene |

| Potassium ferricyanide (K₃[Fe(CN)₆]) |

| Iron(III) chloride (FeCl₃) |

| Antimony pentachloride (SbCl₅) |

| N,N,N',N'-Tetraalkylbenzidine |

| Biphenyldiol |

| Mesitylene |

| 4-Bromotoluene |

| N-Bromosuccinimide (NBS) |

| Bromine (Br₂) |

| Et₂SBr•SbCl₅Br (BDSB) |

| Potassium permanganate (KMnO₄) |

| [1,1'-Biphenyl]-2,4,4',6-tetracarboxylic acid |

| Bimesityl (2,2',4,4',6,6'-Hexamethylbiphenyl) |

Nitration and Reduction Pathways to Diamino-Biphenyls

A common route to functionalized tetramethylbiphenyl systems involves the nitration of a suitable precursor followed by the reduction of the resulting nitro derivatives to form diamino-biphenyls. This transformation is a critical step in the synthesis of monomers for polyamides and other polymers.

The synthesis often starts with a more readily available precursor, such as 1,3-dimethyl-2-nitrobenzene (B148808). mdpi.com This compound can undergo a series of reactions to build the biphenyl framework. One approach involves the Ullmann coupling of an iodinated derivative. For instance, 1-iodo-2,4-dimethyl-3-nitrobenzene (B1622253) can be subjected to a coupling reaction using activated copper powder to yield 2,2',4,4'-tetramethyl-3,3'-dinitrobiphenyl. mdpi.com

The subsequent reduction of the dinitro compound to the corresponding diamine, 2,2',4,4'-tetramethyl-3,3'-diaminobiphenyl, is a crucial step. While initial attempts using iron in hydrochloric acid gave unsatisfactory results, catalytic hydrogenation has proven to be a more effective method. mdpi.com The use of a palladium on carbon (Pd/C) catalyst under hydrogen pressure at elevated temperatures can achieve high yields of the desired diamine. mdpi.com

An alternative strategy for introducing nitro groups involves the direct nitration of the tetramethylbiphenyl core. However, the regioselectivity of this electrophilic substitution can be influenced by the steric hindrance of the methyl groups. For example, nitration of some tetramethoxybiphenyl systems using a mixture of nitric acid and sulfuric acid at low temperatures favors the formation of mono-nitro derivatives at the less sterically hindered positions.

The resulting diamino-tetramethylbiphenyls are valuable intermediates. For example, they can be further modified, such as through iodination with reagents like benzyltrimethylammonium (B79724) dichloroiodate (BTMA-ICl₂), to produce precursors for more complex ligands. mdpi.com

Selective Oxidation for Dicarboxylic Acid Derivatives

The selective oxidation of the methyl groups on the this compound scaffold to carboxylic acids provides another important class of monomers for polymerization. These dicarboxylic acids are key components in the synthesis of polyesters, polyamides, and polybenzobisazoles. tandfonline.comtandfonline.comontosight.ai

A well-established method for this transformation is the oxidation of a tetramethylbiphenyl, such as bimesityl (2,2',4,4',6,6'-hexamethylbiphenyl), using a strong oxidizing agent like potassium permanganate (KMnO₄). tandfonline.comtandfonline.com This reaction can be performed in an aqueous solution, often with the addition of a base like potassium hydroxide, and heated to reflux. rsc.org The reaction proceeds until the methyl groups are completely oxidized. rsc.org After the reaction, the manganese dioxide byproduct is filtered off, and the dicarboxylic acid is precipitated by acidification. rsc.org

This method has been successfully applied to synthesize 2,2',6,6'-tetramethylbiphenyl-4,4'-dicarboxylic acid from bimesityl. tandfonline.comtandfonline.com Similarly, [1,1'-biphenyl]-2,4,4',6-tetracarboxylic acid has been prepared from this compound using potassium permanganate. rsc.org Another approach utilizes molecular oxygen in the presence of a cobalt source catalyst and a bromine source co-catalyst to oxidize tetramethylbiphenyl to the corresponding tetracarboxylic acid, which is then dehydrated to the dianhydride. google.com

The resulting dicarboxylic acids can be converted to their more reactive diacid chloride derivatives, for example, by treatment with thionyl chloride. These diacid chlorides are then used in polycondensation reactions with diamines to produce high-performance polymers like poly(benzobisthiazole)s (PBZT). acs.orgacs.org

| Precursor | Oxidizing Agent | Product | Reference |

| Bimesityl | Potassium Permanganate | 2,2',6,6'-Tetramethylbiphenyl-4,4'-dicarboxylic acid | tandfonline.com, tandfonline.com |

| This compound | Potassium Permanganate | [1,1'-Biphenyl]-2,4,4',6-tetracarboxylic acid | rsc.org |

| Tetramethylbiphenyl | Molecular Oxygen/Cobalt & Bromine Catalysts | Biphenyltetracarboxylic acid | google.com |

Stereoselective Synthesis and Atropisomerism Control

The restricted rotation around the single bond connecting the two phenyl rings in ortho-substituted biphenyls like this compound leads to a form of axial chirality known as atropisomerism. nih.gov The resulting atropisomers can exist as stable, separable enantiomers and often exhibit distinct biological activities or catalytic properties. nih.gov Consequently, the stereoselective synthesis and control of atropisomerism are of significant interest.

Enantioselective Synthesis Approaches

The development of enantioselective methods to synthesize specific atropisomers of tetramethylbiphenyl derivatives is a key area of research. These approaches often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the key bond-forming or functionalization steps.

One strategy involves the use of chiral phosphoric acid organocatalysts. rsc.org These catalysts have been successfully employed in the enantioselective aza-Friedel–Crafts arylation of biphenyl-bridged seven-membered cyclic N-sulfonylimines with indolizines, affording chiral indolizine-modified biphenyl-bridged ε-sultams in high yields and enantioselectivities. rsc.org

Another approach is the use of chiral phosphine-phosphite ligands in transition-metal-catalyzed reactions. For instance, rhodium(I) complexes of new chiral phosphine-phosphite ligands have been shown to be highly efficient catalysts for the asymmetric hydroformylation of olefins. acs.org Ligands incorporating a biphenyl backbone, such as (S)-3,3'-dichloro-6-(diphenylphosphino)-2,2',4,4'-tetramethylbiphenyl-6'-yl (R)-1,1'-binaphthalene-2,2'-diyl phosphite, have demonstrated the ability to induce high enantioselectivity. acs.org

The synthesis of non-racemic C₂-symmetric biaryl core-based bisphosphines is another important application. These syntheses can start from commercially available materials like 1,3-dimethyl-2-nitrobenzene and proceed through a series of transformations to yield enantiomerically pure precursors, such as 6,6'-diiodo-2,2',4,4'-tetramethylbiphenyl-3,3'-diamine (DIDAB). mdpi.com

Optical Resolution Techniques (e.g., Inclusion Complexation)

In cases where enantioselective synthesis is not feasible or provides insufficient enantiomeric excess, optical resolution of a racemic mixture is a viable alternative. This involves separating the enantiomers based on their different interactions with a chiral resolving agent.

Inclusion complexation is a powerful technique for the optical resolution of biphenyl derivatives. This method relies on the formation of crystalline molecular complexes between the racemic compound and a chiral host molecule. The different stabilities or solubilities of the diastereomeric complexes allow for their separation.

The choice of the chiral host is crucial for successful resolution. Various chiral hosts have been developed and utilized for the resolution of different types of racemic compounds, including acetylenic alcohols and sulfoxides, through the formation of crystalline inclusion complexes. researchgate.net

| Racemic Compound | Chiral Resolving Agent | Resolution Method | Reference |

| 2,2'-Dihydroxy-4,4',6,6'-tetramethylbiphenyl | N-Benzylcinchonidinium chloride | Inclusion Complexation | nii.ac.jp |

| 3,3',4,4',6,6'-Hexamethyl-2,2'-dihydroxybiphenyl | (–)-trans-1,2-Diaminocyclohexane | Inclusion Complexation | nii.ac.jp |

| 5,5'-Dichloro-4,4',6,6'-tetramethyl-2,2'-dihydroxybiphenyl | (–)-trans-1,2-Diaminocyclohexane | Inclusion Complexation | nii.ac.jp |

Structural and Conformational Analysis of 2,4,4 ,6 Tetramethylbiphenyl Systems

X-ray Crystallography Studies of Tetramethylbiphenyl Derivatives

X-ray crystallography provides definitive insights into the solid-state structure of molecules, revealing precise bond lengths, bond angles, and torsional angles. For derivatives of 2,4,4',6-tetramethylbiphenyl, these studies are crucial for understanding how substitution patterns dictate the three-dimensional arrangement of the phenyl rings and their substituents.

For instance, the crystal structure of 4,4′-diamino-2,2′,6,6′-tetramethylbiphenyl reveals that the molecule adopts a twisted conformation due to the steric repulsion between the ortho-methyl groups. iucr.org The asymmetric unit of this compound contains three independent molecules, all exhibiting near-perpendicular benzene (B151609) rings. iucr.orgresearchgate.net This significant twisting is a direct consequence of the steric hindrance imposed by the methyl groups at the 2, 2', 6, and 6' positions.

In a related derivative, 4,4',6,6'-tetramethyl-biphenyl-2,2'-dicarboxylic acid, X-ray analysis shows that the compound crystallizes with two molecules in the asymmetric unit. nih.gov The biphenyl (B1667301) twist angles in this case are 88.4 (2)° and 87.5 (2)°. nih.gov These values further underscore the dramatic impact of the tetramethyl substitution on forcing the phenyl rings out of planarity.

Another relevant example is 2,3,3′,4′-tetramethylbiphenyl, which, although not having the 2,4,4',6 substitution pattern, provides insight into the behavior of ortho-methylated biphenyls. Its crystal structure shows that the two benzene rings are twisted by 54.10 (7)° from coplanarity. wiley.comiucr.org

The following table summarizes key crystallographic data for some tetramethylbiphenyl derivatives:

| Compound | Crystal System | Space Group | Z | Dihedral Angle (°) | Reference |

| 4,4′-Diamino-2,2′,6,6′-tetramethylbiphenyl | Monoclinic | P2/c | 12 | 80.46(4), 84.51(4), 86.38(3) | iucr.orgresearchgate.net |

| 4,4',6,6'-Tetramethyl-biphenyl-2,2'-dicarboxylic acid | Monoclinic | P2(1)/c | 2 | 87.5(2), 88.4(2) | nih.gov |

| 2,3,3′,4′-Tetramethylbiphenyl | Triclinic | P-1 | 2 | 54.10(7) | wiley.comiucr.org |

Molecular Conformation and Dynamics of Sterically Hindered Biphenyls

The conformation of biphenyls is largely determined by the balance between the stabilizing effect of π-conjugation, which favors a planar structure, and the destabilizing steric repulsion between ortho substituents, which promotes a non-planar arrangement. aip.org

The dihedral angle, or twist angle, between the two phenyl rings is a key parameter defining the conformation of biphenyls. In unsubstituted biphenyl, this angle is about 45° in the gas phase, representing a compromise between steric hindrance of the ortho-hydrogens and resonance stabilization. libretexts.org

For this compound and its derivatives, the presence of bulky methyl groups at the ortho positions (2 and 6) dramatically increases steric strain, forcing the rings into a nearly perpendicular orientation. nih.gov This is evident in the crystal structure of 4,4′-diamino-2,2′,6,6′-tetramethylbiphenyl, where the dihedral angles are close to 90°. iucr.orgiucr.org Specifically, the three independent molecules in the asymmetric unit exhibit intramolecular dihedral angles of 80.46 (4)°, 84.51 (4)°, and 86.38 (3)°. iucr.org Similarly, 4,4',6,6'-tetramethyl-biphenyl-2,2'-dicarboxylic acid shows biphenyl twist angles of 87.5 (2)° and 88.4 (2)°. nih.gov

The high degree of non-coplanarity in these systems effectively prevents π-conjugation between the two aromatic rings. nih.gov This has significant implications for their electronic properties.

The size and number of ortho substituents are the most critical factors determining the rotational barrier and the equilibrium dihedral angle in biphenyls. Even a single methyl group at an ortho position is sufficient to significantly increase the energy of the planar conformation. nih.gov

With two ortho-methyl groups on the same ring, as in 2,6-dimethylbiphenyl, the steric crowding becomes even more severe, favoring a highly twisted conformation. nih.gov In the case of 2,2',6,6'-tetrasubstituted biphenyls, such as the tetramethylbiphenyl systems discussed here, the steric hindrance is so pronounced that the molecules are locked into a near-perpendicular arrangement. nih.govnih.gov This high rotational barrier can lead to the existence of stable atropisomers at room temperature, which are stereoisomers resulting from hindered rotation around a single bond. libretexts.org

The "buttressing effect" is another important consideration, where a substituent at a meta position adjacent to an ortho group can further increase the effective steric bulk of that ortho substituent, leading to even larger dihedral angles. libretexts.org

Analysis of Dihedral Angles and Non-Coplanar Geometries

Racemic Compound Formation and Enantiomeric Crystal Behavior

Due to the high barrier to rotation caused by the ortho-methyl groups, 2,2',6,6'-tetrasubstituted biphenyls can be chiral and exist as a pair of enantiomers. When a 1:1 mixture of enantiomers crystallizes, it can form either a racemic conglomerate (a mechanical mixture of separate crystals of each enantiomer) or a racemic compound (a homogeneous crystalline phase containing equal amounts of both enantiomers in the unit cell). ualberta.ca

Spectroscopic Investigations and Advanced Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). rsc.org

Carbon-13 NMR Chemical Shift Analysis and Conformational Effects

For instance, in sterically hindered biphenyls like 2,2',6,6'-tetramethylbiphenyl (B15387207), the ortho-methyl carbons exhibit a significant upfield shift (to a lower ppm value) of about 1 ppm compared to less hindered analogues. oup.com This shielding effect is attributed to the "cis-conformation" where the ortho-methyl groups are in close proximity, leading to orbital overlap and spatial interaction. oup.com A similar, though potentially less pronounced, effect would be expected for the ortho-methyl groups in 2,4,4',6-tetramethylbiphenyl. The chemical shifts of aromatic carbons are also affected, with substituent effects causing predictable shifts; for example, alkyl groups generally cause a downfield shift for the carbon atom to which they are attached. oup.com

The conformation of the molecule can be influenced by the solvent and temperature, which in turn can lead to changes in the ¹³C NMR spectrum. In some sterically hindered molecules, distinct signals for atoms in different conformations can be observed at low temperatures, which may coalesce as the temperature is raised and the rate of conformational interchange increases. asianpubs.org

A representative ¹³C NMR spectrum for a related compound, this compound with additional functional groups, shows distinct signals for each carbon environment, highlighting the utility of this technique in structural verification. rsc.org

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for Functional Groups.

| Functional Group | Chemical Shift Range (ppm) |

|---|---|

| Alkane (CH₃) | 10-40 |

| Aromatic (C) | 110-150 |

| Quaternary Carbon | 35-40 |

This table is based on general chemical shift ranges and may vary slightly for this compound. bhu.ac.inpdx.edu

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. bruker.comnih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, offering insights into the precise molecular packing and conformation in the solid state. researchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra of solids. mdpi.com

For substituted biphenyls, ssNMR can reveal details about the torsional angle between the phenyl rings in the solid state. cdnsciencepub.com The conformation adopted in the crystal lattice is often a single, well-defined state, which can be different from the dynamic equilibrium of conformations present in solution. nih.gov By comparing solid-state and solution NMR data, it is possible to understand the influence of intermolecular interactions in the crystal packing on the molecular conformation. researchgate.net For example, studies on related biphenyl (B1667301) systems have utilized ssNMR to characterize the crystalline phases and understand the effects of intermolecular forces. iucr.org

NMR in Mechanistic Studies

NMR spectroscopy is a crucial tool for monitoring chemical reactions and elucidating reaction mechanisms. libretexts.org In the synthesis of this compound, for instance through a Suzuki cross-coupling reaction, ¹H NMR can be used to follow the disappearance of starting materials and the appearance of the product. iucr.org The integration of NMR signals allows for the quantification of components in a reaction mixture, helping to determine the reaction yield. google.com

Furthermore, NMR can be used to identify intermediates and byproducts, providing a more complete picture of the reaction pathway. For example, in catalytic reactions involving biphenyl derivatives, NMR studies can help characterize the catalyst-substrate interactions. acs.org The duplication of NMR signals can sometimes indicate the presence of diastereomeric species, as seen in studies involving chiral biphenyls. researchgate.net

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. youtube.com For this compound (C₁₆H₁₈), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight of 210.31 g/mol . nih.gov

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org The fragmentation pattern is like a fingerprint for a molecule. For alkyl-substituted aromatic compounds, common fragmentation pathways include the loss of a methyl group (a loss of 15 mass units) to form a stable benzylic-type cation. libretexts.org Therefore, a significant peak at m/z 195 (210 - 15) would be anticipated for this compound. Further fragmentation could involve the loss of additional methyl groups or other neutral fragments. In a documented mass spectrum for a tetramethylbiphenyl isomer, prominent peaks were observed at m/z 210 and 178, among others. google.com

Table 2: Expected Mass Spectrometry Fragmentation for this compound.

| m/z Value | Identity |

|---|---|

| 210 | Molecular Ion [M]⁺ |

| 195 | [M - CH₃]⁺ |

| 178 | [M - 2CH₃ - 2H]⁺ or other rearrangements |

This table is based on typical fragmentation patterns and documented data for isomers. libretexts.orggoogle.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds. wpmucdn.com The IR spectrum of this compound would be characterized by absorptions corresponding to its aromatic and aliphatic C-H bonds, as well as C-C stretching vibrations within the aromatic rings. core.ac.uk

Key expected absorptions include:

Aromatic C-H stretching: Typically found in the region of 3100-3000 cm⁻¹. libretexts.org

Aliphatic C-H stretching: From the methyl groups, these absorptions appear just below 3000 cm⁻¹, usually in the 2975-2850 cm⁻¹ range. libretexts.org

Aromatic C=C stretching: These vibrations within the benzene (B151609) rings give rise to characteristic bands in the 1600-1450 cm⁻¹ region. vscht.cz

C-H bending: Bending vibrations for the methyl groups and aromatic hydrogens occur in the fingerprint region (below 1500 cm⁻¹). libretexts.org

While IR spectroscopy is excellent for identifying functional groups, it is generally not sufficient on its own for complete structure elucidation of a complex molecule like this compound. However, it serves as a quick and valuable method to confirm the presence of the key structural motifs. For example, the synthesis of a derivative, [1,1'-biphenyl]-2,4,4',6-tetracarboxylic acid, from this compound shows the appearance of strong C=O (around 1693 cm⁻¹) and broad O-H stretching bands, confirming the oxidation of the methyl groups. rsc.org

Table 3: Characteristic IR Absorption Frequencies for this compound.

| Functional Group | Bond Type | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic | C-H stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic (Methyl) | C-H stretch | 2975 - 2850 | Strong |

| Aromatic | C=C stretch | 1600 - 1450 | Medium to Weak |

| Aliphatic (Methyl) | C-H bend | ~1460 and ~1375 | Medium |

| Aromatic | C-H "oop" bend | 900 - 675 | Strong |

This table is based on general IR correlation charts. core.ac.uklibretexts.orgvscht.cz

Theoretical and Computational Chemistry of 2,4,4 ,6 Tetramethylbiphenyl

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. wavefun.commdpi.com For 2,4,4',6-tetramethylbiphenyl, methods like Density Functional Theory (DFT) are employed to determine its optimized geometry and electronic properties. mdpi.com

While specific calculations for this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on similar substituted biphenyls. For instance, calculations on related tetramethylbiphenyl derivatives often utilize basis sets such as 6-31G(d) to achieve a balance between accuracy and computational cost. acs.orgresearchgate.net These calculations typically reveal a non-planar structure, a consequence of the steric hindrance imposed by the ortho-substituted methyl groups. The dihedral angle between the two phenyl rings is a critical parameter determined by these calculations.

The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be elucidated. mdpi.com The energy gap between HOMO and LUMO is indicative of the molecule's chemical reactivity and electronic transition properties.

Table 1: Representative Calculated Electronic Properties for Substituted Biphenyls

| Property | Typical Value Range | Significance |

| HOMO Energy | -6.0 to -7.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.0 to 0.5 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 5.0 to 7.0 eV | Indicates chemical stability and electronic excitation energy |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic compounds. Actual values for this compound would require specific computation.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis of this compound involves mapping its potential energy surface as a function of the torsional or dihedral angle between the two phenyl rings. dtu.dk This analysis is crucial for understanding the molecule's flexibility and the relative stability of its different rotational isomers (rotamers).

Theoretical conformational analyses performed on closely related compounds, such as derivatives of 2,2',6,6'-tetramethylbiphenyl (B15387207), have utilized methods like B3LYP/6-31G(d) to explore the rotational energy landscape. acs.orgresearchgate.net For this compound, the energy profile would show distinct minima corresponding to the most stable, twisted conformations and energy barriers corresponding to the transition states between these conformers. The primary factor governing the shape of this energy landscape is the steric repulsion between the ortho-methyl groups on one ring and the ortho-hydrogen on the other, as well as the ortho-methyl group on the second ring.

The most stable conformation is expected to feature a significant dihedral angle to minimize these steric clashes. The energy barriers to rotation provide information about the atropisomerization process, which is the interconversion of enantiomeric rotamers.

Table 2: Illustrative Conformational Energy Data for a Tetramethyl-Substituted Biphenyl (B1667301)

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Global Minimum | ~70-90 | 0 |

| Planar Transition State | 0 | High (e.g., > 20) |

| Perpendicular Transition State | 90 | May be a minimum or a low barrier |

Note: This data is hypothetical and serves to illustrate the expected energy landscape. The exact values depend on the specific substitution pattern and the computational method used.

Computational Studies on Molecular Distortion and Steric Crowding

The presence of four methyl groups, particularly at the ortho positions (2 and 6), introduces significant steric crowding in this compound. Computational studies are instrumental in quantifying the resulting molecular distortions. researchgate.net The steric demand of the ortho-methyl groups forces the two phenyl rings into a non-coplanar arrangement to alleviate the repulsive forces. nih.gov

Energy decomposition analysis (EDA) is a computational technique that can be used to dissect the interaction energy into components such as Pauli repulsion (steric), electrostatic, and orbital (delocalization) interactions. Such an analysis would quantitatively demonstrate that the non-planar geometry of this compound is a direct consequence of the dominance of steric repulsion over the stabilizing effect of π-conjugation that would favor a planar structure.

Molecular Modeling of Intermolecular Interactions

Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are used to study how molecules of this compound interact with each other and with other molecules. imrpress.commdpi.com These interactions are primarily non-covalent and include van der Waals forces and potential π-stacking interactions. frontiersin.org

Molecular dynamics simulations can provide insights into the collective behavior of this compound in the liquid or solid state, predicting properties such as density, heat of vaporization, and diffusion coefficients. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system.

Advanced Materials Applications of Tetramethylbiphenyl Derivatives

Polymer Chemistry and High-Performance Polymeric Materials

The incorporation of tetramethylbiphenyl moieties into polymer backbones has led to the development of materials with enhanced thermal, mechanical, and processing characteristics.

Synthesis and Characterization of Polyimides with Tetramethylbiphenyl Moieties

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The introduction of tetramethylbiphenyl units into the polyimide structure can further enhance these properties. For instance, aromatic polyimides containing isomeric biphenyl (B1667301) moieties have been synthesized for gas separation applications. core.ac.uk The synthesis of these polyimides often involves a one-step polyimidization method in a polar protic solvent like m-cresol (B1676322) at high temperatures, with catalysts to improve monomer reactivity and achieve high molecular weights. mdpi.com The non-linear, contorted structure of certain biphenyl monomers, such as 2,2′3,3′-biphenyltetracarboxylic dianhydride (iBPDA), effectively hinders polymer chain packing, leading to increased gas permeability while maintaining good selectivity. mdpi.com

Research has also explored the synthesis of organo-soluble polyimides containing tetramethylbiphenyl units, which improves their processability. acs.org These polymers often exhibit lower crystallinity and hydrophilicity compared to their non-substituted counterparts. acs.org The characterization of these polyimides typically involves techniques such as NMR spectroscopy, FT-IR, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm their structure and evaluate their thermal properties. mdpi.com

Development of Poly(benzobisthiazole)s and Related Rigid-Rod Polymers

Poly(benzobisthiazole)s (PBZT) are a family of rigid-rod polymers renowned for their exceptional thermal stability and high tensile strength and modulus. The incorporation of a tetramethyl-substituted biphenyl moiety into the PBZT backbone has been a subject of significant research to enhance their properties, particularly compressive strength. acs.orgresearchgate.netgatech.edu

The synthesis of tetramethylbiphenyl PBZT is typically carried out through the polycondensation of 2,5-diamino-1,4-benzenedithiol dihydrochloride (B599025) with 2,2',6,6'-tetramethylbiphenyl-4,4'-dicarbonyl chloride in poly(phosphoric acid) (PPA). acs.org Copolymers can also be prepared by including other dicarbonyl chlorides like terephthaloyl chloride. acs.org The resulting polymers exhibit high intrinsic viscosities, indicative of high molecular weights. researchgate.netresearchgate.net

Fibers spun from these polymers have shown promising properties. For instance, copolymers of tetramethylbiphenyl PBZT/PBZT (25/75) have been successfully spun into fibers from liquid crystalline solutions in PPA. acs.org These fibers can be thermally cross-linked at high temperatures (500-550 °C), a process that can be studied using thermogravimetric analysis and solid-state NMR spectroscopy. acs.org The goal of introducing the non-coplanar tetramethylbiphenyl unit is to create multidimensionally crosslinkable polymers that exhibit improved compressive properties after heat treatment. gatech.edu

| Monomers for Tetramethylbiphenyl PBZT Synthesis | Polymerization Method | Key Properties of Resulting Polymer/Fiber |

| 2,5-diamino-1,4-benzenedithiol dihydrochloride and 2,2',6,6'-tetramethylbiphenyl-4,4'-dicarbonyl chloride | Polycondensation in poly(phosphoric acid) | High intrinsic viscosity, formation of liquid crystalline solutions, thermally cross-linkable fibers. acs.org |

| 2,5-diamino-1,4-benzenedithiol dihydrochloride, 2,2',6,6'-tetramethylbiphenyl-4,4'-dicarbonyl chloride, and terephthaloyl chloride | Copolycondensation in poly(phosphoric acid) | Copolymers can be spun into fibers with potential for enhanced compressive strength. acs.orggatech.edu |

Synthesis of Polyesters and Polyamides from Tetramethylbiphenyl Dicarboxylic Acid Derivatives

Derivatives of tetramethylbiphenyl, particularly dicarboxylic acids, serve as valuable monomers for the synthesis of high-performance polyesters and polyamides. ontosight.ai The unique structure of these monomers can impart desirable thermal and mechanical properties to the resulting polymers. ontosight.ai

For instance, polyesters have been synthesized using 2,2',6,6'-tetramethylbiphenyl-4,4'-diol as a monomer component. justia.com The resulting polyesters can exhibit high molecular weights and unique properties. Similarly, ultra-high-molecular-weight polyesters with intrinsic viscosities of not less than 1.5 have been prepared from aromatic dicarboxylic acids, which can include tetramethylbiphenyl derivatives. google.com

In the realm of polyamides, novel copolyamides and polyamides have been prepared from 4,4'-diamino-2,2',6,6'-tetramethylbiphenyl and various aliphatic or aromatic dicarboxylic acids. justia.com The synthesis of polyamides generally involves a condensation reaction between a dicarboxylic acid and a diamine. science-revision.co.uk The production of the necessary dicarboxylic acid monomers is a critical step, and more environmentally friendly electrochemical methods are being developed to replace traditional processes that often involve harsh chemicals. azom.com

| Polymer Type | Tetramethylbiphenyl-based Monomer | Co-monomer(s) | Key Features of Resulting Polymer |

| Polyester | 2,2',6,6'-tetramethylbiphenyl-4,4'-diol | Dicarboxylic acid component | High molecular weight polyesters. justia.com |

| Polyester | Tetramethylbiphenyl dicarboxylic acid derivatives | Alkylene glycol | Ultra-high-molecular-weight polyesters with high intrinsic viscosity. google.com |

| Polyamide | 4,4'-diamino-2,2',6,6'-tetramethylbiphenyl | Aliphatic or aromatic dicarboxylic acids | Novel polyamides and copolyamides. justia.com |

Epoxy Resins Incorporating Tetramethylbiphenyl Structures: Cure Kinetics and Thermomechanical Properties

Epoxy resins based on tetramethylbiphenyl structures exhibit superior properties compared to conventional epoxy resins, such as those derived from bisphenol-A. researchgate.net A common example is 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl, a diglycidyl ether epoxy resin with a biphenyl structure. sinocurechem.comalfachemch.com This type of resin is noted for its good color and transparency, excellent heat resistance, and enhanced mechanical properties. sinocurechem.com

The synthesis of tetramethyl biphenyl epoxy resin (TMBP) can be achieved by reacting 3,3',5,5'-tetramethyl-biphenyl-4,4'-diol with epichlorohydrin. plaschina.com.cn These resins can be used as a matrix for epoxy molding compounds (EMCs) for applications like integrated circuit encapsulation due to their low melt viscosity and liquid crystalline behavior. plaschina.com.cnmusechem.com

The curing kinetics of these epoxy resins have been studied extensively using techniques like differential scanning calorimetry (DSC). researchgate.netdeepdyve.com The curing process and the final properties of the thermoset are highly dependent on the curing agent used. Studies have investigated the curing of tetramethylbiphenyl epoxy resins with various hardeners, including aromatic diamines and phenolic resins. researchgate.netdeepdyve.com The introduction of the rigid tetramethylbiphenyl structure generally leads to cured epoxy resins with higher glass transition temperatures (Tg) and improved thermal stability. researchgate.net For example, a cured system of TMBP with p-phenylenediamine (B122844) (PDA) showed high Tg and thermal degradation temperatures. researchgate.net

| Tetramethylbiphenyl Epoxy Resin System | Curing Agent | Key Findings on Cure Kinetics and Thermomechanical Properties |

| 4,4'-diglycidyl(3,3',5,5'-tetramethylbiphenyl) epoxy resin (TMBP) | 4,4'-diamino biphenyl sulfone (DDS) | The activation energy of curing is dependent on the degree of conversion. researchgate.net |

| TMBP | p-phenylenediamine (PDA) | The cured system exhibits high glass transition temperature and thermal degradation temperature. researchgate.net |

| TMBP | Phenolic hardeners (xylok, DCPDP, phenol (B47542) novolac) | The curing reaction mechanism (first-order vs. autocatalytic) depends on the specific phenolic hardener used. deepdyve.com |

Crystal Engineering and Design of Crystalline Assemblies

The rigid and well-defined structure of 2,4,4',6-tetramethylbiphenyl and its derivatives makes them excellent candidates for crystal engineering. ontosight.ai This field focuses on understanding and controlling the assembly of molecules in the solid state to create materials with desired properties.

The presence of functional groups, such as carboxylic acids in 4,4',6,6'-tetramethylbiphenyl-2,2'-dicarboxylic acid, allows for the formation of specific intermolecular interactions, particularly hydrogen bonding, which can direct the formation of crystalline assemblies. ontosight.ai The non-planar nature of the tetramethylbiphenyl core can also influence the packing of molecules in the crystal lattice. rsc.org

Utilization as Building Blocks in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The precise geometry and functionality of tetramethylbiphenyl derivatives make them suitable as building blocks (tectons) for the construction of highly ordered porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). acs.orgmdpi.com

MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While direct use of this compound in MOFs is less common, its functionalized derivatives, such as those with carboxylic acid groups, are potential linkers. For example, a homochiral porous MOF has been assembled from 3,3′-di(3,5-carboxyphenyl-1-yl)-5,5′,6,6′tetramethylbiphenyl-2,2′-diol and zinc nitrate, demonstrating the utility of these complex biphenyl derivatives in creating functional porous materials for applications like enantioselective separation. researchgate.net The inherent flexibility of the biphenyl unit can also influence the thermal expansion properties of the resulting MOF. rsc.org

COFs are a class of crystalline porous polymers formed by linking organic building blocks through strong covalent bonds. rsc.orgnih.gov The modular nature of COF synthesis allows for precise control over their structure and properties. acs.org Diamine derivatives of tetramethylbiphenyl, such as 4,4′-diamino-2,2′,6,6′-tetramethylbiphenyl, are listed as potential building blocks for COFs. acs.org The rigid and pre-organizable nature of these linkers is crucial for achieving the high degree of order characteristic of COFs.

| Framework Type | Tetramethylbiphenyl-based Building Block | Metal/Co-linker | Potential Application |

| Metal-Organic Framework (MOF) | 3,3′-di(3,5-carboxyphenyl-1-yl)-5,5′,6,6′tetramethylbiphenyl-2,2′-diol | Zn(NO₃)₂·6H₂O | Enantioselective separation. researchgate.net |

| Covalent Organic Framework (COF) | 4,4′-diamino-2,2′,6,6′-tetramethylbiphenyl | N/A (Self-condensation or reaction with other organic linkers) | Gas storage, separation, catalysis. acs.org |

Applications in Catalysis and Ligand Design

Tetramethylbiphenyl Scaffolds in Ligand Design for Transition Metal Catalysis

The 2,4,4',6-tetramethylbiphenyl framework serves as a robust scaffold for the construction of specialized ligands, particularly monophosphine ligands, which are crucial in numerous catalytic reactions. researchgate.net The primary appeal of this scaffold lies in the strategic placement of its four methyl groups. The methyl groups at the 2- and 6-positions create a sterically hindered environment around the biphenyl (B1667301) linkage, while the methyl groups at the 4- and 4'-positions contribute to the electronic properties of the ligand.

The synthesis of ligands based on this scaffold often involves multi-step processes. For instance, a benzo[c]carbazolyl-based phosphine (B1218219) ligand has been developed where a derivative, 2',4',6,6'-Tetramethylbiphenyl-2-carbonitrile, is a key intermediate. rsc.org This highlights the utility of the tetramethylbiphenyl core as a building block for more complex, sterically demanding ligand architectures. rsc.org The modular nature of these syntheses allows for the introduction of various phosphine moieties, enabling the creation of a library of ligands with tailored properties. nih.govd-nb.info These ligands are frequently employed in palladium-catalyzed reactions, where their structure can influence the stability and activity of the catalytic species. researchgate.net

The design of such ligands is a key aspect of modern organometallic chemistry, as the ligand sphere around the metal center dictates the outcome of the catalytic cycle. By modifying the biphenyl backbone, chemists can generate ligands with precise steric and electronic profiles to optimize a specific chemical transformation. researchgate.netresearchgate.net

Chiral Catalysts Derived from Atropisomeric Tetramethylbiphenyls

The presence of bulky ortho-substituents, such as the methyl groups at the 2- and 6-positions in this compound, results in hindered rotation around the central carbon-carbon single bond. This phenomenon, known as atropisomerism, gives rise to stable, non-superimposable stereoisomers (enantiomers) that are axially chiral. princeton.edursc.org This inherent chirality can be harnessed in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. researchgate.netnih.gov

Atropisomeric biaryl compounds are foundational to many "privileged ligands" in asymmetric synthesis. researchgate.netlookchem.com Ligands derived from enantiomerically pure tetramethylbiphenyl scaffolds can create a chiral environment around a metal catalyst. This chiral pocket influences the way reactants approach the metal center, enabling high levels of enantioselectivity in the product. researchgate.net The development of methods to access enantiopure atropisomers is a significant area of research. nih.gov While classical resolution techniques can be used, modern approaches focus on the catalytic, enantioselective synthesis of these chiral biaryl scaffolds. nih.gov

The application of such chiral ligands is widespread, particularly in reactions like asymmetric hydrogenation and various cross-coupling reactions, where they have led to uniformly high stereoselectivities. researchgate.net The precise architecture of the atropisomeric ligand is crucial for effective chirality transfer from the catalyst to the product. researchgate.netnih.gov

Enhancement of Cross-Coupling Reactions through Steric Hindrance and Electronic Properties

The steric and electronic properties of ligands are paramount in controlling the efficiency and selectivity of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. acs.org Ligands based on the this compound scaffold offer a combination of features that are highly beneficial for these processes.

Steric Effects: The methyl groups at the ortho-positions (2 and 6) create significant steric bulk. This steric hindrance can accelerate the reductive elimination step of the catalytic cycle, which is often the rate-limiting, product-forming step, particularly in the synthesis of sterically congested molecules like tetra-ortho-substituted biaryls. rsc.org Bulky ligands can also help stabilize the catalytically active monoligated Pd(0) species, preventing catalyst deactivation. researchgate.net

The table below summarizes the anticipated effects of the this compound scaffold's properties on a generic palladium-catalyzed cross-coupling cycle.

| Catalytic Step | Dominant Property | Effect on Reaction Rate/Selectivity | Rationale |

|---|---|---|---|

| Oxidative Addition | Electronic (Electron-Donating) | Potentially Accelerated | Increased electron density on the Pd(0) center facilitates its reaction with the aryl halide. chemrxiv.org |

| Transmetalation | Steric | Generally Tolerated | While very high steric bulk can hinder this step, the scaffold is designed to allow coupling partners to access the metal center. |

| Reductive Elimination | Steric (Bulky) | Accelerated | The steric clash between the bulky groups on the ligand and the coupling partners promotes the bond-forming step to release the product and regenerate the catalyst. rsc.org |

Mechanistic Studies of Catalytic Processes Involving Tetramethylbiphenyl Ligands

Understanding the precise mechanism of a catalytic reaction is key to improving its performance and designing new, more efficient catalysts. nih.gov Mechanistic studies of processes involving tetramethylbiphenyl-based ligands often employ a combination of experimental and computational techniques.

Experimental methods may include kinetic studies to determine rate laws and identify the rate-determining step. researchgate.net The use of charge-tagged ligands, where an ionic group is attached to the ligand backbone, allows for the detection of catalytic intermediates using techniques like electrospray ionization mass spectrometry (ESI-MS), providing a snapshot of the species present in the catalytic cycle. rsc.org

Computational studies, particularly Density Functional Theory (DFT), have become invaluable for elucidating reaction mechanisms. nih.gov These studies can model the entire catalytic cycle, calculating the energy barriers for each elementary step (e.g., oxidative addition, reductive elimination). nih.gov For ligands like those derived from this compound, DFT can quantify the steric and electronic effects, explaining how the ligand's structure influences the stability of intermediates and the energy of transition states, ultimately controlling the reaction's efficiency and selectivity. researchgate.netnih.gov Such insights are crucial for the rational design of the next generation of catalysts. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.